molecular formula C22H22N4O4S B2533875 N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1203419-19-5

N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2533875
CAS No.: 1203419-19-5
M. Wt: 438.5
InChI Key: MQCGHJYOXPVZEP-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a heterocyclic compound featuring three critical structural motifs:

  • Benzodioxol group: A fused bicyclic aromatic system (1,3-benzodioxole) linked to the piperidine carboxamide. This group is associated with enhanced metabolic stability and membrane permeability due to its electron-rich aromatic system .
  • 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle linked to a 4-methoxyphenyl substituent. Thiadiazoles are known for their role in hydrogen bonding and π-stacking interactions in biological targets, often contributing to antimicrobial or anticancer activity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where these functional groups play a role in binding affinity. Its synthesis likely involves multi-step reactions, including coupling of the thiadiazole moiety to the piperidine core and subsequent functionalization of the benzodioxol group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-17-7-4-14(5-8-17)20-24-25-21(31-20)15-3-2-10-26(12-15)22(27)23-16-6-9-18-19(11-16)30-13-29-18/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGHJYOXPVZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled with a piperidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Heterocycle Variations: The thiadiazole in the target compound differs from thiazole analogs (e.g., N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide) by containing an additional nitrogen atom. Piperidine-containing analogs (e.g., N1-tert-butylpiperidine-1,4-dicarboxamide) lack the benzodioxol and thiadiazole groups, reducing aromatic interactions but enhancing solubility through carboxamide groups.

The benzodioxol group offers metabolic resistance compared to non-aromatic substituents, as seen in methyl 1-(carbamoylmethyl)piperidine-4-carboxylate, which contains a hydrolytically labile ester group .

Conformational Flexibility :

  • Piperidine rings in analogs like N1-tert-butylpiperidine-1,4-dicarboxamide adopt chair conformations, as confirmed by crystallographic studies using programs like SHELXL . The target compound’s piperidine-thiadiazole linkage may introduce steric constraints, altering binding modes.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a benzodioxole moiety, and a thiadiazole group. The molecular formula is C21H22N4O3SC_{21}H_{22}N_4O_3S, with a molecular weight of approximately 398.50 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight398.50 g/mol
LogP4.9765
Polar Surface Area48.914 Ų
Hydrogen Bond Acceptors6

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiadiazoles exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans using disk diffusion methods . The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell walls and interfere with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays against various cancer cell lines. For example, compounds with similar structures have been tested against leukemia and solid tumor lines, demonstrating varying degrees of cytotoxicity . The structure-activity relationship (SAR) indicates that modifications to the thiadiazole and piperidine components can enhance anticancer efficacy.

Table 2: Anticancer Activity Summary

Cell Line TypeSensitivity Level (IC50)Reference
LeukemiaLow sensitivity
MelanomaModerate sensitivity
Colon CancerHigh sensitivity

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the benzodioxole moiety is believed to play a crucial role in mediating these effects by enhancing cellular uptake and interaction with target biomolecules.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of various thiadiazole derivatives found that those with structural similarities to our compound exhibited significant inhibition against E. coli and C. albicans, suggesting a broad-spectrum action .
  • Anticancer Screening : In a comprehensive screening conducted by the National Cancer Institute (NCI), several derivatives were evaluated for their activity against a panel of over sixty cancer cell lines. Results indicated that modifications in substituents significantly affected potency, particularly in leukemia cell lines where some compounds showed promising results at concentrations as low as 10 µM .

Q & A

Q. What are the established synthetic routes for this compound, and what challenges arise in multi-step synthesis?

The compound’s synthesis involves multi-step protocols, including condensation of substituted thiadiazole intermediates with piperidine-carboxamide precursors. A common approach is to start with functionalized benzodioxole and thiadiazole building blocks, followed by coupling reactions (e.g., amide bond formation). Challenges include controlling regioselectivity in thiadiazole ring formation and minimizing side reactions during piperidine functionalization. For example, describes a related thiadiazole synthesis using POCl₃-mediated cyclization under reflux, which requires precise pH adjustment during product isolation .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and stereochemistry. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in and for analogous compounds, where crystal structures resolved bond angles and confirmed heterocyclic ring conformations . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. How is initial biological activity screened, and what assays are prioritized?

Preliminary screening often targets receptor binding or enzyme inhibition assays. For example, compounds with benzodioxole and thiadiazole motifs (as in ) are tested for affinity toward CNS receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays . Cell viability assays (e.g., MTT) assess cytotoxicity, while functional assays (e.g., cAMP modulation) evaluate downstream signaling effects.

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while maintaining purity?

Design of Experiments (DoE) methodologies are recommended to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, highlights the use of DMSO/water mixtures for recrystallization to improve purity . Advanced techniques like flow chemistry may enhance reaction consistency, while in-line analytics (e.g., FTIR monitoring) can detect intermediates in real time.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH) or compound solubility. A systematic approach includes:

  • Replicating assays under standardized protocols.
  • Comparing pharmacokinetic properties (e.g., logP, plasma stability) using HPLC-MS.
  • Conducting molecular dynamics simulations to assess target binding under varying conditions. demonstrates how structural analogs with methoxy vs. halogen substituents exhibit divergent bioactivities due to electronic effects, emphasizing the need for controlled comparative studies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

SAR analysis focuses on modifying key substituents:

  • The 4-methoxyphenyl group on the thiadiazole ring ( ) influences lipophilicity and π-π stacking with target proteins .
  • Substituents on the benzodioxole moiety (e.g., electron-withdrawing groups) may enhance metabolic stability. Computational tools like molecular docking (e.g., AutoDock Vina) predict binding poses, while free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity.

Q. What analytical methods are suitable for detecting degradation products or impurities?

High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection identifies impurities at ≥0.1% levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterizes degradation pathways (e.g., hydrolysis of the carboxamide group). Accelerated stability studies (40°C/75% RH) under ICH guidelines provide data on compound robustness .

Methodological Notes

  • Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + XRD) for structural validation.
  • Data Interpretation : Use cheminformatics software (e.g., Schrödinger Suite) to correlate physicochemical properties with bioactivity.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., POCl₃ in ) .

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